Z-D-Asp-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXYXSKSTZAEJW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78663-07-7 | |
| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}butanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Z D Asp Oh and Its Derivatives
Established Chemical Synthesis Pathways of Z-D-Asp-OH
Chemical synthesis of this compound typically involves the introduction of the benzyloxycarbonyl group onto the amino group of D-aspartic acid. One common approach involves reacting a water-soluble alkali metal salt of D-aspartic acid with benzyl (B1604629) chloroformate epo.org. This reaction is generally carried out in an aqueous solution under controlled temperature and pH conditions. For instance, the synthesis of N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) can be achieved by adding benzyl chloroformate to an aqueous solution of an alkali metal salt of L-aspartic acid at temperatures between 35°C and 55°C, preferably 46°C to 50°C, while maintaining the pH between 9.2 and 12.0 google.com. Although this specifically describes the L-isomer, similar principles apply to the synthesis of the D-isomer, this compound. After the reaction, the mixture is acidified to yield the free acid google.com.
A potential byproduct in the synthesis of N-benzyloxycarbonyl aspartic acid is the formation of N-benzyloxycarbonyl aspartyl aspartic acid epo.org. Methods to purify the desired product and minimize this byproduct have been developed, including digesting the byproduct-containing alkali metal salt of the product at a pH of at least 10, or preferably at least 12, at elevated temperatures (50-90°C) epo.org.
Protecting Group Strategies in this compound Synthesis
Protecting groups are crucial in organic synthesis to selectively modify one part of a molecule while preventing reactions at other reactive sites chemistry.coachwiley-vch.de. In the synthesis of this compound and its derivatives, the benzyloxycarbonyl (Z or Cbz) group is used to protect the α-amino group of D-aspartic acid researchgate.netorganic-chemistry.org. This group is stable under various reaction conditions but can be removed later in the synthesis sequence, typically by catalytic hydrogenation or treatment with strong acids like HBr researchgate.netorganic-chemistry.org.
Aspartic acid has two carboxyl groups (α and β), both of which may require protection or selective activation depending on the desired reaction. For instance, in the synthesis of peptides involving aspartic acid, the β-carboxyl group is often protected to ensure that peptide bond formation occurs specifically at the α-carboxyl group. Common protecting groups for carboxylic acids include tert-butyl esters, benzyl esters, and methyl esters researchgate.net. For example, N-benzyloxycarbonyl-D-aspartic acid β-t-butyl ester is a protected derivative used in amide coupling reactions nih.govresearchgate.net.
The choice of protecting groups and their removal strategies is critical for the successful synthesis of complex molecules incorporating protected aspartic acid derivatives. Orthogonal protection schemes, where different protecting groups are removed under distinct conditions, are often employed to allow for selective deprotection and subsequent functionalization sigmaaldrich.com.
Stereochemical Control in this compound Synthesis
Maintaining or establishing the correct stereochemistry is paramount in the synthesis of chiral compounds like this compound. Since this compound contains a chiral center at the α-carbon, synthetic routes must ensure that the D-configuration is preserved or selectively formed.
While the direct N-protection of commercially available D-aspartic acid with the Cbz group inherently maintains the D-stereochemistry, other synthetic approaches to D-aspartic acid or its protected derivatives may involve methods to control chirality. For example, asymmetric synthesis techniques aim to produce a specific enantiomer in excess rsc.orgorganic-chemistry.org.
Enzymatic methods, discussed in the next section, offer a powerful approach for achieving high stereoselectivity in the synthesis of D-amino acids, including D-aspartic acid, which can then be protected to form this compound.
Enzymatic Approaches for this compound and Aspartic Acid Derivatives
Enzymatic methods provide an alternative to chemical synthesis for producing amino acids and their derivatives, often offering advantages in terms of stereoselectivity and environmental friendliness mdpi.comnih.govnih.govresearchgate.net. While direct enzymatic synthesis of this compound is less commonly reported, enzymes play a significant role in the production of D-aspartic acid and its derivatives, which can then be converted to this compound.
Protease-Catalyzed Synthesis of Aspartame (B1666099) Precursors utilizing Aspartic Acid Derivatives
Proteases, enzymes typically known for cleaving peptide bonds, can also catalyze peptide synthesis under appropriate conditions, often in the presence of organic solvents to shift the reaction equilibrium towards synthesis oup.comubc.ca. This enzymatic approach has been explored for the synthesis of aspartame precursors, which involve aspartic acid.
Aspartame is a dipeptide methyl ester of L-aspartic acid and L-phenylalanine google.comgoogleapis.com. While this compound is a D-isomer derivative, the enzymatic synthesis of aspartame precursors like N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (Cbz-Asp-Phe-OMe) from N-carbobenzoxy-L-aspartic acid (Cbz-Asp-OH) and L-phenylalanine methyl ester using proteases like thermolysin demonstrates the utility of N-protected aspartic acid in enzymatic peptide synthesis oup.comubc.caresearchgate.net. This highlights that protected aspartic acid derivatives, including potentially this compound for synthesizing D-peptides or D-aspartic acid-containing molecules, can be substrates for enzymatic reactions.
The use of N-protected aspartic acid, such as Cbz-Asp-OH, in these reactions prevents unwanted side reactions involving the amino group google.comgoogleapis.com. Studies have investigated optimizing conditions, including solvent concentration, temperature, and pH, for protease-catalyzed synthesis of aspartame precursors ubc.cagoogle.com.
D-Aspartate Racemase Activity in D-Asp Synthesis
D-aspartic acid (D-Asp) is a naturally occurring D-amino acid found in various tissues, including the mammalian brain and endocrine system nih.govmdpi.comnih.gov. It can be synthesized endogenously through the racemization of L-aspartate mdpi.comnih.gov. The enzyme responsible for this conversion is D-aspartate racemase nih.govnih.govmdpi.com.
D-aspartate racemase activity has been detected in various mammalian tissues, including the pituitary gland and testes, which are known to contain D-aspartic acid nih.govmdpi.com. This enzymatic activity provides a biological pathway for the production of D-aspartic acid from its L-isomer nih.govnih.gov. While the specific enzyme responsible for mammalian D-Asp biosynthesis was initially unclear, studies have indicated that serine racemase (SRR), primarily known for D-serine production, may also possess aspartate racemase activity, contributing to D-Asp synthesis in certain tissues oup.com.
The enzymatic racemization of L-aspartate to D-aspartate by D-aspartate racemase or enzymes with similar activity represents a potential route to obtain D-aspartic acid, which can then be chemically protected with the benzyloxycarbonyl group to synthesize this compound.
Novel Synthetic Routes for this compound Derivatives
Research continues to explore novel and efficient synthetic routes for amino acid derivatives, including those of D-aspartic acid. These efforts are driven by the need for improved yields, reduced environmental impact, and the synthesis of more complex or specifically modified derivatives.
While specific "novel" routes solely focused on synthesizing this compound itself were not predominantly highlighted in the search results, research on the synthesis of D-aspartic acid derivatives often employs protected forms, including those with the Z group. For instance, Z-D-Asp(OtBu)-OH, a derivative with a protected β-carboxyl group, has been used as a starting material in the synthesis of chiral β-amino acid derivatives and aziridines researchgate.netnih.govresearchgate.net.
Novel synthetic strategies for D-aspartic acid derivatives may involve asymmetric catalysis, biocatalysis with engineered enzymes, or the development of new protecting group strategies and coupling reagents organic-chemistry.orgnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgresearchgate.net. These advancements contribute to the broader toolkit available for synthesizing this compound derivatives with specific properties for various applications, such as in peptide synthesis or the creation of novel chemical scaffolds nih.govmdpi.com.
The development of efficient and stereoselective methods for synthesizing D-aspartic acid and its protected forms remains an active area of research, supporting the increasing interest in D-amino acids and their derivatives in various scientific fields.
Synthesis of β-Hydroxylated Aspartic Acid Derivatives
The synthesis of β-hydroxylated aspartic acid derivatives is an area of significant interest due to their presence in various natural products and their utility in organic synthesis. While direct hydroxylation of this compound at the beta position can be challenging, synthetic strategies often involve the hydroxylation of aspartic acid precursors or derivatives at the beta-carbon. asm.orgthieme-connect.commdpi.com
One approach to synthesizing β-hydroxy aspartic acid derivatives involves starting from readily available chiral precursors, such as L-diethyl tartrate, which can be transformed into protected β-hydroxy-Asp compounds. rhhz.net Another strategy involves the stereoselective hydroxylation of aspartic acid derivatives. For example, the stereoselective hydroxylation of the enolate of a protected aspartic acid derivative using an oxidizing agent like (+)-(camphorylsulfonyl)oxaziridine (CSO) has been reported, yielding the beta-hydroxylated product with good diastereoselectivity. nih.gov
Biocatalytic methods are also being explored for the synthesis of hydroxylated amino acids, including beta-hydroxyaspartic acid. asm.orgmdpi.comresearchgate.net Some enzymes, such as certain asparagine hydroxylases, have shown the ability to catalyze the direct hydroxylation of aspartic acid, although yields can sometimes be low. asm.orgresearchgate.net Research is ongoing to develop more efficient enzymatic processes for the stereoselective production of beta-hydroxyaspartic acid and its derivatives. asm.orgmdpi.comresearchgate.net
Functionalization of this compound for Specific Research Applications
This compound, with its protected amine and two carboxylic acid functionalities, serves as a versatile intermediate for various functionalization reactions aimed at specific research applications, particularly in peptide synthesis and the creation of peptidomimetics. ontosight.aimedchemexpress.com The presence of the Z group allows for manipulations of the carboxylic acid groups or coupling to other molecules without affecting the alpha-amine.
One common functionalization involves selective esterification of the alpha or beta carboxylic acid groups. This regioselectivity can be controlled depending on the reaction conditions and the protecting groups used. For instance, the reaction of N-protected aspartic acid anhydrides with aniline (B41778) has shown regioselectivity favoring either the alpha or beta anilide depending on the solvent used. acs.org While this example uses an anhydride, it illustrates the principle of controlling regioselectivity at the carboxylic acids.
This compound can be coupled to other amino acids or peptides through its carboxylic acid groups using standard peptide coupling reagents to synthesize larger peptide structures or peptidomimetics. ontosight.aimedchemexpress.com The Z group can be selectively removed later, typically by hydrogenolysis, to deprotect the alpha-amine for further coupling or modification.
Furthermore, the carboxylic acid groups can be modified to form amides, esters, or other functional groups for various research purposes. cuni.cz The benzyloxycarbonyl group itself can also be a handle for further functionalization, although its primary role is amine protection.
Role of Z D Asp Oh in Peptide Synthesis and Modification
Z-D-Asp-OH as a Building Block for Peptide and Protein Synthesis
This compound serves as a fundamental building block in the chemical synthesis of peptides and proteins. The Z-protecting group is commonly used in peptide synthesis to protect the N-terminus of an amino acid during coupling reactions, preventing unwanted side reactions. Aspartic acid is a dicarboxylic amino acid, possessing two carboxyl groups: one alpha-carboxyl group involved in peptide bond formation and a beta-carboxyl group on the side chain. This compound has a free beta-carboxyl group, which can be selectively protected or utilized for branching or further modifications during synthesis. The use of protected amino acids like this compound is essential for controlled, stepwise peptide chain elongation, ensuring the correct sequence and preventing racemization at the alpha-carbon during activation and coupling steps, particularly in solution phase synthesis.
Applications of this compound in Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a widely used methodology for peptide assembly, offering advantages in terms of ease of purification and automation. In SPPS, the peptide chain is built upon an insoluble solid support. While Z-protected amino acids are historically more associated with solution-phase synthesis, protected D-aspartic acid derivatives, including those with Z or Fmoc Nα-protection and side-chain protection on the beta-carboxyl group (e.g., Z-D-Asp(OtBu)-OH), are utilized in SPPS.
The incorporation of aspartic acid residues, including the D-isomer, in SPPS presents specific challenges, notably the potential for aspartimide formation. This side reaction involves the intramolecular cyclization of the peptide chain onto the beta-carboxyl group of aspartic acid, leading to the formation of a five-membered aspartimide ring. Aspartimide formation can result in peptide chain cleavage, termination, or rearrangement, including racemization at the aspartic acid residue, producing unwanted by-products that are difficult to separate from the desired peptide. Strategies to minimize aspartimide formation when incorporating aspartic acid derivatives in SPPS often involve the use of specific protecting groups on the beta-carboxyl group that disfavor cyclization. Although this compound itself has a free beta-carboxyl group, its derivatives with protected side chains are relevant in SPPS protocols where D-aspartic acid is incorporated.
This compound in the Synthesis of Peptide-Based Therapeutic Agents
Peptides are increasingly explored as therapeutic agents due to their high specificity and low toxicity. This compound is employed as a building block in the synthesis of peptide-based pharmaceuticals. The ability to synthesize peptides containing D-amino acids is crucial in this field, as the incorporation of non-natural amino acids can significantly impact the pharmacological properties of the resulting peptides.
Chemical synthesis methods, including both solid-phase and liquid-phase approaches, are predominantly used for the production of therapeutic peptides. This compound and its protected derivatives are valuable reagents in these synthetic routes, allowing for the precise introduction of a D-aspartic acid residue at a specific position within the peptide sequence. This controlled incorporation is essential for tailoring the peptide's activity, stability, and interaction with biological targets.
Incorporation of D-Amino Acids for Peptide Stability and Activity
The inclusion of D-amino acids in peptide sequences is a well-established strategy to enhance their stability and modify their biological activity. Unlike the L-amino acids that are the natural building blocks of most proteins, D-amino acids are less common in biological systems and are often not recognized by endogenous peptidases and proteases.
Incorporating D-amino acids into a peptide chain can significantly increase its resistance to enzymatic degradation, thereby extending its half-life in biological environments. This enhanced stability is particularly beneficial for therapeutic peptides, which are often susceptible to rapid breakdown in vivo.
Beyond stability, D-amino acids can also influence peptide conformation and potentially lead to unique biological activities compared to their all-L counterparts. The altered spatial configuration introduced by a D-amino acid can affect how the peptide interacts with its target receptors or enzymes. Research has shown that D-amino acid substitutions can impact the secondary structure of peptides, which in turn can affect their activity. For instance, D-amino acids can contribute to structural rigidity, potentially improving binding affinity. This ability to modulate both stability and activity makes the incorporation of D-amino acids, including D-aspartic acid introduced via building blocks like this compound, a powerful tool in peptide design and drug discovery.
Biochemical and Physiological Research Applications of Z D Asp Oh
Z-D-Asp-OH in the Study of Neurotransmission and Synaptic Plasticity
Research into neurotransmission and synaptic plasticity frequently employs this compound as a component in synthesizing peptides or as a research chemical to understand the functions of D-aspartic acid in the nervous system chemimpex.com.
D-Aspartic Acid as a Neurotransmitter and its Implications
D-aspartic acid (D-Asp) is recognized as an endogenous amino acid present in the central nervous system and endocrine glands of mammals mdpi.comnih.govnih.gov. Studies suggest that D-Asp fulfills many criteria of a classical neurotransmitter, including its presence in synaptic vesicles, calcium-dependent release upon depolarization, and the existence of mechanisms for its synthesis and degradation in neurons nih.govresearchgate.net. Research indicates that D-Asp can modulate glutamatergic transmission, particularly at N-methyl-D-aspartate receptors (NMDARs) mdpi.comverywellhealth.comfrontiersin.org. While a selective receptor for D-Asp has yet to be fully characterized, it is known to activate NMDA-like receptors nih.gov.
Role in Memory and Learning Processes
Numerous studies suggest a role for D-aspartic acid in learning and memory processes mdpi.comconductscience.commdpi.comgoogle.combrieflands.com. Research in rats has shown that administration of D-aspartic acid can improve performance in memory and learning tasks, such as the Morris water maze conductscience.comgoogle.com. Higher brain levels of D-aspartic acid have been correlated with enhanced cognitive capability in these studies conductscience.com. The involvement of D-aspartic acid in these processes is thought to be linked to its interaction with NMDARs, which play a significant role in learning and memory formation verywellhealth.comconductscience.com.
Impact on Neurological Functions and Disorders
Altered D-aspartic acid metabolism has been investigated in the context of various neurological and psychiatric disorders mdpi.comverywellhealth.comresearchgate.net. Dysfunctional NMDAR transmission is implicated in several neurological conditions, and research explores the involvement of altered D-Asp levels in patients and animal models of these disorders mdpi.com. For instance, studies have examined D-Asp levels in the brains of individuals with schizophrenia and Alzheimer's disease, suggesting a potential link between altered D-Asp metabolism and these conditions mdpi.comverywellhealth.commdpi.comresearchgate.net. Research in animal models, such as the BTBR mouse model of autism, has also shown altered D-Asp metabolism mdpi.comfrontiersin.org.
This compound in Metabolic Pathway Research
This compound is also utilized in research aimed at understanding metabolic pathways, particularly those involving amino acids and enzyme interactions chemimpex.commdpi.comnih.gov.
Amino Acid Metabolism Studies
Research into amino acid metabolism, including the synthesis and degradation of D-aspartic acid, can involve the use of this compound, potentially as a substrate or in the synthesis of probes. D-aspartic acid can be produced endogenously from L-aspartic acid via the enzyme aspartate racemase examine.comnih.gov. Its degradation is primarily carried out by the enzyme D-aspartate oxidase (DASPO) mdpi.comfrontiersin.org. Studies investigate the distribution and activity of these enzymes to understand the regulation of D-aspartic acid levels in different tissues mdpi.comnih.gov.
Enzyme Interactions and Cellular Function
This compound can be employed in studies examining the interaction of enzymes with D-aspartic acid and the subsequent impact on cellular function nih.govchemimpex.commdpi.com. For example, research has investigated the effects of D-aspartic acid on enzymes involved in hormone synthesis, such as aromatase examine.comnih.govbioscientifica.com. Studies using D-aspartic acid have also explored its influence on cellular signaling pathways, including those involving cAMP and cGMP, which are important second messengers in various cellular processes nih.govnih.gov. The use of compounds like this compound can aid in synthesizing modified D-aspartic acid derivatives to probe specific enzyme activities or cellular responses.
Here is a table listing the chemical compounds mentioned and their corresponding PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 70855 nih.gov |
| D-Aspartic Acid | 83887 fishersci.caguidetopharmacology.orgfishersci.canih.gov |
Data Table: Effects of D-Aspartic Acid on Learning and Memory in Rats
| Group | Treatment | Morris Water Maze Performance (Latency to find platform) | Brain D-Aspartic Acid Levels |
| Control | NaCl Solution | Higher (longer latency) conductscience.com | Baseline conductscience.com |
| D-Asp Treated | D-Aspartic Acid Solution | Lower (shorter latency) conductscience.com | Increased conductscience.com |
This compound and its Derivatives in Endocrine System Physiology
Research into the endocrine system physiology has extensively investigated the role of D-aspartic acid, the deprotected form related to this compound. D-Aspartic acid is an endogenous amino acid found in various endocrine glands, including the pituitary gland, adrenal gland, pineal gland, and testis nih.govpublisherspanel.com. Its presence and increasing concentrations during postnatal and adult life in these tissues suggest its involvement in endocrine functions nih.gov.
Regulation of Hormone Synthesis and Secretion
D-Aspartic acid plays a significant role in the biosynthesis and secretion of several hormones in endocrine and neuroendocrine tissues nih.govmdpi.com. Studies have demonstrated that D-Asp can stimulate the release of various hormones. For instance, D-Asp induces prolactin release from the anterior pituitary gland nih.govoup.com. It also modulates the production of oxytocin (B344502) and vasopressin in the posterior pituitary gland and suppresses melatonin (B1676174) secretion in the pineal gland nih.gov. In the adrenal gland, D-Asp is involved in modulating steroidogenesis nih.gov.
Research indicates that D-Asp can influence hormone synthesis by acting on specific cellular pathways. In the testis, D-Asp has been shown to up-regulate the expression of the steroidogenic acute regulatory protein (StAR), a key protein in the biosynthesis of testosterone (B1683101) who.intmdpi.com. This suggests a mechanism by which D-Asp can enhance steroid hormone production.
Key findings regarding D-Aspartic Acid's influence on hormone synthesis and secretion are summarized below:
| Endocrine Gland | Hormone(s) Affected | Observed Effect |
| Anterior Pituitary | Prolactin, LH | Induction of release |
| Posterior Pituitary | Oxytocin, Vasopressin | Modulation of production |
| Pineal Gland | Melatonin | Suppression of secretion |
| Adrenal Gland | Steroid hormones | Modulation of steroidogenesis |
| Testis | Testosterone | Stimulation of synthesis (via StAR up-regulation) |
Impact on Hypothalamic-Pituitary-Gonadal Axis
Several studies have reported that D-Aspartic acid regulates the synthesis and release of testosterone through multiple pathways involving the hypothalamic-pituitary-gonadal (HPG) axis nih.govwho.int. D-Asp is believed to act at all levels of this axis mdpi.commdpi.com.
At the hypothalamic level, D-Asp, or its derivative N-methyl-D-aspartic acid (NMDA) which can be formed from D-Asp, has been shown to induce the release of gonadotropin-releasing hormone (GnRH) nih.govwho.int. GnRH then acts on the pituitary gland, stimulating the release of luteinizing hormone (LH) nih.govwho.intmdpi.com. LH, in turn, acts on the gonads (testes in males), facilitating the synthesis and release of testosterone from Leydig cells nih.govwho.intmdpi.com.
Experimental studies in animal models have demonstrated that D-Asp acts at all levels of the HPG axis, suggesting its role in vertebrate reproductive processes mdpi.commdpi.com. A correlation between endogenous levels of D-Asp and testosterone concentrations has been observed in the rat testis across the lifespan mdpi.com. Studies in Ddo knock-in mice, characterized by elevated D-aspartate oxidase levels and reduced testicular D-Asp, showed a significant decrease in serum testosterone levels, further supporting the link between D-Asp levels and testosterone production mdpi.com.
The impact of D-Aspartic Acid on the HPG axis can be summarized as follows:
| Level in HPG Axis | Action of D-Aspartic Acid (or derivative) | Resulting Hormonal Change |
| Hypothalamus | Induces GnRH release | Increased GnRH levels |
| Pituitary Gland | Stimulates LH release | Increased LH levels |
| Gonads (Testis) | Facilitates Testosterone release | Increased Testosterone synthesis/release |
This compound in D-Aspartate Oxidase (DDO) Research
D-aspartate oxidase (DDO) is a peroxisomal flavoprotein that plays a crucial role in the metabolism and regulation of endogenous D-aspartic acid levels mdpi.comfrontiersin.org. Research involving DDO is relevant to understanding the dynamics of D-Aspartic acid, which is structurally related to this compound. DDO specifically catalyzes the oxidative deamination of D-Asp into oxaloacetate, NH₃, and H₂O₂ mdpi.com.
DDO Deficiency Models and D-Aspartic Acid Levels
Studies utilizing DDO deficiency models, such as Ddo knock-in mice, have provided insights into the impact of DDO activity on D-aspartic acid levels in tissues mdpi.com. In Ddo knock-in mice, which exhibit elevated DDO levels, a marked reduction in testicular D-Asp levels was observed mdpi.com. This finding underscores the critical role of DDO in the degradation of D-Aspartic acid in vivo. Conversely, impaired DDO function or deficiency would be expected to lead to elevated levels of D-aspartic acid.
Regulation of Endogenous D-Aspartic Acid Levels
Endogenous D-aspartic acid levels are tightly controlled through a balance between its synthesis and degradation mdpi.com. While the biosynthesis of D-Asp from L-aspartate is mediated by aspartate racemase activity mdpi.com, the primary enzyme responsible for its degradation is DDO mdpi.comfrontiersin.org. The expression levels and activity of DDO are key factors in regulating the concentration of D-Aspartic acid in various tissues, including the brain and endocrine glands mdpi.comfrontiersin.org. The progressive expression of DDO during development is associated with a decrease in brain D-Asp levels postnatally frontiersin.org. In contrast, in the endocrine system, D-Asp concentrations increase after birth during functional development, despite the presence of DDO, suggesting a complex interplay of synthesis and degradation in these tissues mdpi.com.
The regulation of endogenous D-Aspartic acid levels by DDO is a critical aspect of D-Asp metabolism and its physiological functions.
Advanced Research in Receptor Interactions and Signaling Pathways Involving Aspartic Acid Derivatives
Ligand-Receptor Binding Studies of Aspartic Acid Derivatives
Aspartic acid and its derivatives are known to interact with various receptors, notably glutamate (B1630785) receptors (GluRs). These include both ionotropic GluRs (iGluRs), such as NMDA, AMPA, and kainate receptors, and metabotropic GluRs (mGluRs) mdpi.com. D-Aspartic acid, a related compound, has been shown to stimulate the same excitatory receptors as L-glutamate, specifically GluRs nih.gov. NMDA receptors, which are a subtype of iGluRs, are activated by the simultaneous binding of glycine (B1666218) and glutamate to their NR1 and NR2 subunits, respectively acs.org. Aspartate itself stimulates NMDA receptors, although less strongly than L-glutamate wikipedia.org. Studies on N-hydroxypyrazolyl glycine derivatives, which are bioisosteres for the distal carboxylate group of aspartate, have demonstrated selective recognition by NMDA receptors, with a preference for the (R)-enantiomers acs.org. Some of these derivatives have shown the ability to discriminate between different NMDA receptor subtypes, acting as antagonists at some (e.g., NR1/NR2A) and agonists at others (e.g., NR1/NR2D) acs.org. Ligand-receptor interactions can also catalyze the aggregation of small molecules, as demonstrated by a d-Ala-d-Ala-containing peptide derivative and its interaction with vancomycin, leading to aggregate formation and cytotoxicity acs.org.
Aspartate Transporters (EAATs) and Z-D-Asp-OH Interactions
While the provided search results offer general information about D-aspartate and its interactions, specific details regarding the interaction of this compound with Aspartate Transporters (EAATs) are limited within the provided context. However, related research indicates that D-aspartate is transported from synaptic clefts to presynaptic nerve cells through a specific transporter ebi.ac.uk. Additionally, the Glut-4 transporter is identified as a potential factor in the transportation of D-aspartic acid into the cell memphis.edu. The pituitary and testes also possess a high capacity for trapping circulating D-Asp ebi.ac.uknih.gov.
Signaling Cascade Modulation by D-Aspartic Acid and Derivatives
D-Aspartic acid has been shown to regulate steroidogenesis and spermatogenesis by eliciting several intracellular pathways, potentially through binding to the N-methyl-D-aspartate receptor (NMDAR) mdpi.com. In Leydig cells, D-Asp upregulates androgen production by activating the adenylate cyclase-cAMP and/or mitogen-activated protein kinase (MAPK) pathways mdpi.com. D-Asp treatment enhances the gene and protein expression of enzymes involved in the steroidogenic cascade mdpi.com. D-Asp also directly affects spermatogonial mitotic activity, inducing phosphorylation of MAPK and AKT proteins and stimulating the expression of proliferating cell nuclear antigen (PCNA) and aurora kinase B (AURKB) in spermatogonial GC-1 cells mdpi.com. These intracellular pathways could be triggered by the binding of D-Asp to the NMDAR mdpi.com. D-Asp modulates spermatogenesis through the GluR/ERK1/2/AKT pathways, activating the ERK/AKT pathway via GluRs (NMDAR and AMPAR) in testicular germ cells and somatic cells nih.gov.
Involvement of Second Messengers (cAMP, cGMP)
D-aspartic acid is involved in the release and synthesis of LH and testosterone (B1683101) through a second messenger system involving cAMP and cGMP memphis.edu. This is predominantly observed in anterior pituitary tissue memphis.edu. In the rat pituitary, sodium D-aspartate increases the release and synthesis of LH through the involvement of cGMP as a second messenger ebi.ac.uknih.gov. In contrast, in rat testis Leydig cells, cAMP is implicated as the second messenger in the synthesis and release of testosterone stimulated by sodium D-aspartate ebi.ac.uknih.gov. D-Asp also increases cAMP in neuronal cells ebi.ac.uk. The activation of opioid receptors by ligands can lead to a decrease in adenylate cyclase activity and consequently a decrease in cAMP activity jscimedcentral.com.
Therapeutic and Biotechnological Potential of Z D Asp Oh
Development of Pharmaceuticals Targeting Neurological Disorders
D-Aspartic acid (D-Asp), the parent amino acid of Z-D-Asp-OH, is recognized as one of the D-amino acids found in mammals and is not typically incorporated into proteins but plays a role as a neurotransmitter or neuromodulator wikipedia.org. Research indicates that D-Asp has a role in brain development and the regulation of the hypothalamus nih.govsemanticscholar.org. It can modulate glutamatergic N-methyl-D-aspartate receptors (NMDARs), and dysregulation of its metabolism has been observed in conditions such as schizophrenia semanticscholar.org. D-Asp is an agonist for NMDA receptors, which are ion channels found in nerve tissues and the brain news-medical.net. The potential therapeutic applications of D-Asp in psychiatric and neurological disorders warrant further study nih.gov.
This compound and its derivatives serve as crucial building blocks in the synthesis of various pharmaceuticals, particularly those aimed at neurological disorders chemimpex.comchemimpex.com. This highlights their importance in the development of drugs that may target pathways involving D-Asp or other related neurotransmitter systems chemimpex.com. While research on the direct pharmacological activity of this compound in neurological disorders is ongoing, its utility as a synthetic precursor for potentially therapeutic compounds is well-established in pharmaceutical development chemimpex.comchemimpex.com.
This compound in Peptide-Based Therapies
This compound is a significant amino acid derivative used in the synthesis of peptides and proteins chemimpex.com. The carbobenzyloxy (Z or Cbz) group acts as a common amino-protecting group in peptide synthesis, preventing unwanted side reactions during the formation of peptide bonds google.comgoogle.comacs.org. This protective strategy is essential for the controlled and efficient synthesis of complex peptide sequences ontosight.aiontosight.ai.
The synthesis of peptides, including therapeutic peptides and proteins, often utilizes protected amino acids like this compound chemimpex.comontosight.aiontosight.ai. These protected building blocks allow for the stepwise addition of amino acids to form a peptide chain with the desired sequence and structure ontosight.ai. The Cbz group can typically be removed under mild conditions after the peptide synthesis is complete ontosight.ai. The use of this compound facilitates the incorporation of the D-aspartic acid residue into synthetic peptides, which can be important for modifying peptide properties such as stability and biological activity chemimpex.com. This compound is a valuable tool in both solution-phase and solid-phase peptide synthesis strategies rsc.org.
Potential in Drug Discovery and Development
This compound is recognized as a valuable compound in pharmaceutical research and development chemimpex.com. Its role as a versatile building block and intermediate in the synthesis of various pharmaceuticals contributes significantly to drug discovery efforts chemimpex.comchemimpex.com. The compound's structure, featuring a protected D-aspartic acid residue, makes it particularly useful for creating diverse chemical libraries and synthesizing novel drug candidates chemimpex.com.
D-amino acids, including D-aspartic acid, are being investigated for their potential in developing new drugs and therapies for human diseases news-medical.net. Derivatives of aspartic acid are incorporated into drugs and supplements for their therapeutic benefits justdial.com. This compound's application in synthesizing pharmaceuticals targeting neurological disorders is one example of its contribution to this field chemimpex.comchemimpex.com. Furthermore, related compounds like Z-D-aspartic acid beta-tert-butyl ester hydrate (B1144303) have been explored as research tools in drug discovery and development, with potential for inhibiting certain enzymes guidechem.com. The use of protected amino acids like this compound is fundamental in the creation of complex molecules with potential therapeutic applications chemimpex.comchemimpex.com.
Role in Agricultural Chemistry: Plant Growth Regulators
Aspartic acid plays a role in enhancing plant growth and development justdial.comfrontiersin.org. It is utilized in the formulation of fertilizers and soil conditioners to promote nutrient uptake and improve crop yields justdial.com. Research indicates that aspartic acid can stimulate root growth, highlighting its importance in sustainable farming practices justdial.com. Aspartic acid is essential for cell proliferation and plays a role in vegetation responses to abiotic stressors frontiersin.org.
Protected acidic amino acid derivatives, including those derived from aspartic acid with benzyloxycarbonyl (Z) protecting groups, have been described as having usefulness as plant growth regulators google.com. While specific detailed research on this compound itself as a plant growth regulator is less widely documented in the provided sources, the broader context of aspartic acid and protected aspartic acid derivatives in agricultural chemistry suggests a potential role google.comchemimpex.comjustdial.com. Z-D-aspartic acid beta-tert-butyl ester hydrate is also explored for its potential in agricultural chemistry, particularly in the formulation of plant growth regulators chemimpex.com. The ability of aspartic acid to modulate metabolic pathways in plants can lead to improved crop yields and stress resistance chemimpex.com.
Applications in Material Science: Polymers and Resins
Aspartic acid is utilized in the field of material science, particularly in the development of biodegradable polymers wikipedia.org. Polyaspartic acid, a polymerization product of aspartic acid, serves as a biodegradable substitute for polyacrylate in various applications, including superabsorbent polymers used in hygiene products wikipedia.org. These superabsorbent polymers are widely used in disposable diapers, adult incontinence products, and feminine hygiene products wikipedia.org.
Poly(aspartic acid) is also employed in biomedical applications such as the design of dialysis membranes, drug delivery systems, hydrogels, orthopedic implants, and artificial skin nih.gov. Poly(amino acid)s, including poly(aspartic acid), are synthesized through the polymerization of N-carboxyanhydrides of alpha-amino acids nih.gov. Poly(ester amide)s, which can be synthesized using alpha-amino acids like aspartic acid, are being developed as biodegradable materials with potential applications in the biomedical field and as commodities upc.edu. These polymers combine the degradability of polyesters with the thermal and mechanical properties of polyamides upc.edu. While the direct application of this compound in the final polymer structure is not explicitly detailed, protected amino acids are often intermediates in the synthesis of such amino acid-based polymers and resins nih.govupc.eduambeed.com. Poly-[(N-2-hydroxyethyl)-aspartamide] (PHEA)-based polymers, derived from aspartic acid, are being investigated for use in drug delivery systems due to their properties like water solubility and biodegradability illinois.edu.
Methodologies and Techniques in Z D Asp Oh Research
In Vitro and In Vivo Research Models
Research involving Z-D-Asp-OH or D-aspartic acid often utilizes both in vitro (cell-based or cell-free systems) and in vivo (whole organism) models to investigate biological activity and effects.
In vitro studies can involve using protected amino acids like this compound in synthesis procedures, such as the formation of amides from carboxylic acids. google.comnih.govgoogle.com For example, N-benzyloxycarbonyl-D-aspartic acid β-t-butyl ester monohydrate (a derivative of this compound) has been used as a starting material in the synthesis of compounds being evaluated for activity, including potential vasopressin V1a receptor antagonists. google.comnih.govgoogle.com In vitro screening for receptor binding and permeability is a crucial step in evaluating the potential of such synthesized compounds. nih.gov
In vivo research models are employed to study the effects of compounds in living organisms. While this compound itself might be used in synthesis steps for compounds tested in vivo, the search results more broadly discuss in vivo studies related to neurological disorders and receptor systems that D-aspartic acid or its related pathways might influence. For instance, in vivo studies using PET imaging with radiolabeled compounds have been used to characterize the distribution and occupancy of GABAA receptor subtypes in the mouse brain. biocrick.com Although this specific example relates to GABAA receptors, it illustrates the application of in vivo techniques to study receptor systems in the brain, which is relevant given D-aspartic acid's role as a potential neuromodulator. biocrick.com In vivo models are also used to evaluate the safety profiles and blood-brain barrier penetration of compounds synthesized using protected amino acids. nih.govgoogle.com
Omics Approaches (e.g., Metabolomics, Transcriptomics) in Aspartate Metabolism Research
Omics approaches, including metabolomics and transcriptomics, are powerful tools for gaining a comprehensive understanding of metabolic pathways and gene expression patterns related to compounds like D-aspartic acid.
Metabolomics involves the large-scale study of metabolites within a biological system. It can identify and quantify a wide range of endogenous metabolites, providing insights into metabolic pathways. researchgate.netfrontiersin.org Research has utilized metabolomics, often coupled with transcriptomics, to investigate changes in amino acid metabolism, including D-aspartic acid, in various biological contexts. researchgate.netfrontiersin.orgmdpi.comnih.govfrontiersin.org For instance, metabolomic analysis has been used to examine alterations in metabolites, including D-aspartic acid, during different developmental stages in plants. frontiersin.org Integrated transcriptomics and metabolomics analyses have also been applied to study the regulatory mechanisms underlying metabolic changes, such as carotenoid biosynthesis, where D-aspartic acid levels were observed to change. mdpi.com In the context of hepatocellular carcinoma, integrated transcriptomics and metabolomics analyses have been used to quantify significant metabolic pathways, highlighting aspartate metabolism as a differentiable pathway in this condition. nih.gov
Transcriptomics focuses on the study of the complete set of RNA transcripts in a cell or organism. By analyzing gene expression patterns, researchers can identify genes involved in the synthesis, metabolism, or transport of compounds like aspartate. researchgate.netfrontiersin.orgmdpi.comnih.gov Combined transcriptomics and metabolomics studies allow for the exploration of the relationship between metabolites and genes, helping to elucidate the regulatory mechanisms governing metabolite biosynthesis and alterations in phenotypic expression. frontiersin.org For example, transcriptomic analyses have identified differentially expressed genes associated with various metabolic pathways, including those related to amino acid metabolism. frontiersin.orgmdpi.com
Data from integrated omics studies can reveal correlations between gene expression levels and metabolite abundance, providing a more complete picture of the biological system's response. researchgate.net While direct studies specifically on this compound using omics approaches are not detailed in the search results, these methodologies are highly relevant for understanding the broader metabolic context of D-aspartic acid, of which this compound is a protected form used in synthesis or research.
Here is an example of data that might be presented in omics research related to aspartate metabolism, based on the search results:
| Metabolite | Log2 Fold Change (Treated vs. Control) | Associated Pathway |
| D-aspartic acid | 1.3 mdpi.com | Alanine, aspartate, and glutamate (B1630785) metabolism mdpi.com |
| Argininosuccinic acid | -3.5 mdpi.com | Arginine biosynthesis researchgate.net |
| L-glutamic acid | 1.06 mdpi.com | Alanine, aspartate, and glutamate metabolism mdpi.com |
Future Directions and Emerging Research Avenues for Z D Asp Oh
Unexplored Physiological Roles of Z-D-Asp-OH
While the physiological roles of D-aspartic acid have been a subject of increasing interest, the specific biological functions of its protected derivative, this compound, remain largely unexplored. Research on D-aspartic acid suggests its involvement in various physiological processes, including neurotransmission and endocrine regulation mdpi.com. The presence of D-aspartic acid in the central nervous system and endocrine system of vertebrates, including humans, indicates potential biological significance mdpi.com. This compound, as a modified D-aspartic acid, could potentially serve as a precursor, metabolite, or modulator in some of these pathways, although this is yet to be systematically investigated.
Future research could focus on:
Investigating the in vivo stability and metabolism of this compound to determine if it is deprotected to D-aspartic acid or if it has intrinsic biological activity in its protected form.
Exploring its potential interactions with biological molecules such as enzymes, receptors, or transporters that are known to interact with D-aspartic acid or other protected amino acids.
Studying its distribution and concentration in various tissues and biological fluids using sensitive analytical techniques to identify potential sites of action or accumulation.
Understanding the fate and potential biological interactions of this compound in physiological systems is a crucial first step in uncovering any unexplored roles beyond its synthetic utility.
Novel Therapeutic Targets and Applications
The application of this compound in peptide synthesis allows for the incorporation of D-amino acids into peptides. Peptides containing D-amino acids have shown promise in therapeutic applications due to their increased resistance to proteolytic degradation, potentially leading to improved bioavailability and longer half-lives compared to peptides composed solely of L-amino acids mdpi.com. This enhanced stability makes D-amino acid-containing peptides attractive candidates for drug development.
Future research avenues for this compound in therapeutic contexts include:
Design and synthesis of novel therapeutic peptides: Utilizing this compound to synthesize peptides with enhanced stability and potentially altered biological activity for various diseases. This could involve developing peptides that mimic or modulate protein-protein interactions, which are emerging targets in cancer therapy and other diseases mdpi.com.
Exploring this compound in small molecule therapeutics: While primarily an amino acid derivative, modifications of this compound or its core structure could lead to the development of novel small molecules with therapeutic potential.
Investigating interactions with novel biological targets: Based on potential unexplored physiological roles (Section 8.1), research could identify novel protein or pathway targets that this compound or its metabolites interact with, opening up new therapeutic avenues.
The incorporation of D-aspartic acid using this compound offers a strategy to improve the pharmacokinetic properties of peptide-based drugs, highlighting a significant area for future therapeutic exploration.
Advanced Synthetic Strategies and Biocatalysis
The synthesis of this compound and its incorporation into peptides traditionally rely on chemical synthesis methods. However, advancements in synthetic chemistry and biocatalysis offer opportunities for developing more efficient, sustainable, and stereoselective routes. Biocatalysis, utilizing enzymes as catalysts, is increasingly recognized for its potential in green chemistry and the synthesis of chiral compounds researchgate.netmdpi.com.
Future directions in the synthesis of this compound and its derivatives include:
Enzymatic synthesis of this compound: Exploring enzymes such as proteases or ligases that could catalyze the formation of the peptide bond and the benzyloxycarbonyl group with high specificity and yield.
Stereoselective synthesis using biocatalysis: Developing biocatalytic processes for the production of enantiomerically pure D-aspartic acid, which could then be protected to form this compound. Enzymes like ω-transaminases have been explored for the synthesis of chiral amines and could potentially be engineered or utilized for the stereoselective synthesis of D-amino acids mdpi.com.
Chemoenzymatic approaches: Combining chemical and enzymatic steps to optimize the synthesis, potentially leading to milder reaction conditions and reduced byproducts researchgate.netnih.gov.
Flow chemistry and continuous processing: Implementing advanced synthetic techniques like flow chemistry for the continuous production of this compound, which can offer better control, scalability, and safety compared to batch processes.
Exploring biocatalytic and advanced chemical synthesis routes can lead to more sustainable and cost-effective production of this compound, facilitating its wider use in research and potential applications.
Interdisciplinary Research Integrating this compound Studies
Research involving amino acid derivatives like this compound can benefit significantly from interdisciplinary collaborations. Integrating knowledge and techniques from various scientific fields can lead to novel insights and applications.
Future interdisciplinary research avenues include:
Biomaterials science: Incorporating this compound or peptides containing it into the design and synthesis of biomaterials with specific properties, such as hydrogels for drug delivery or tissue engineering scaffolds mdpi.com. The unique properties conferred by D-amino acids, such as increased stability, can be advantageous in these applications.
Nanotechnology: Utilizing this compound in the functionalization of nanoparticles for targeted drug delivery or imaging. Peptides containing D-amino acids can be designed to bind specifically to target cells or tissues, enhancing the precision of nanomedicine approaches.
Computational biology and cheminformatics: Employing computational methods to predict the potential biological interactions, metabolic pathways, and pharmacokinetic properties of this compound and its derivatives. Cheminformatics tools can aid in the design of novel peptides or small molecules incorporating the this compound structure.
Analytical chemistry: Developing highly sensitive and specific analytical methods for the detection and quantification of this compound in complex biological matrices, which is essential for studying its potential physiological roles and pharmacokinetics.
Interdisciplinary approaches can unlock the full potential of this compound by combining synthetic expertise with biological understanding and advanced material science or computational tools.
Translational Research from Bench to Clinic
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical settings. While research on this compound is currently primarily at the bench stage, the potential therapeutic applications of peptides containing D-amino acids (Section 8.2) provide a pathway towards translation.
Future steps in translational research involving this compound could include:
Preclinical studies: Conducting in vitro and in vivo studies to evaluate the efficacy and safety of therapeutic peptides synthesized using this compound for specific disease models.
Pharmacokinetic and pharmacodynamic studies: Characterizing how peptides containing D-aspartic acid residues are absorbed, distributed, metabolized, and excreted, and understanding their effects on the body.
Development of delivery systems: Designing and testing effective delivery methods for these peptides to ensure they reach their therapeutic targets efficiently. This could involve encapsulation in nanoparticles or other drug delivery vehicles.
Early-phase clinical trials: If preclinical studies show promise, moving towards testing the safety and efficacy of lead peptide candidates in human subjects.
Translational research for this compound will heavily rely on the success of basic research in identifying promising therapeutic targets and developing stable and effective peptide constructs.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Z-D-Asp-OH while ensuring stereochemical purity, and how can researchers validate the synthesis protocol?
- Methodological Answer :
- Synthesis Protocol : Use benzyloxycarbonyl (Z) group protection for the amino group of D-aspartic acid under anhydrous conditions, followed by selective deprotection. Optimize reaction parameters (e.g., solvent polarity, temperature) to minimize racemization, as even minor stereochemical deviations can invalidate biological studies .
- Validation : Employ chiral HPLC (e.g., using a Chiralpak IA column) with UV detection at 220 nm to confirm enantiomeric purity (>99%). Cross-validate with circular dichroism (CD) spectroscopy to detect optical activity .
- Data Table :
| Parameter | Optimal Condition | Validation Technique | Acceptable Threshold |
|---|---|---|---|
| Reaction Temperature | 0–4°C | Chiral HPLC Retention Time | Δt < 0.5 min |
| Solvent System | DMF:THF (3:1 v/v) | CD Spectra (θ at 210 nm) | θ > 100 mdeg |
| Deprotonation Agent | TFA (0.1% v/v) | NMR Integration (D/L ratio) | <1% racemization |
Q. How should researchers design a stability study for this compound under physiological conditions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 7.4, 37°C) and simulate physiological ionic strength (0.15 M NaCl). Monitor degradation kinetics using LC-MS at intervals (0, 6, 12, 24 hrs). Include a negative control (this compound in inert solvent) to distinguish hydrolytic vs. enzymatic degradation .
- Data Analysis : Use first-order kinetics to calculate half-life (t₁/₂). Compare fragmentation patterns in MS to identify degradation byproducts (e.g., deprotected aspartic acid or diketopiperazine derivatives) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?
- Methodological Answer :
- Root-Cause Analysis :
Purity Discrepancies : Re-examine synthetic batches for trace contaminants (e.g., residual solvents or diastereomers) using high-resolution mass spectrometry (HRMS) and 2D-NMR .
Model Variability : Standardize cell culture conditions (e.g., passage number, serum concentration) and animal models (e.g., genetic background, dosing regimen) to reduce confounding variables .
- Statistical Approach : Apply meta-analysis to aggregate published data, using funnel plots to detect publication bias. Highlight studies with rigorous characterization (e.g., stereochemical validation) as high-weight evidence .
Q. How can computational chemistry be integrated with experimental data to predict this compound’s interaction with aspartate-specific enzymes?
- Methodological Answer :
- Workflow :
Docking Studies : Use AutoDock Vina to model this compound’s binding to human aspartyl-tRNA synthetase (PDB ID: 4HVA). Validate force fields with experimental Km/Ki values .
MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability. Compare hydrogen-bonding networks with L-enantiomer controls to explain stereospecific inhibition .
- Experimental Cross-Validation : Perform enzyme inhibition assays (IC₅₀) under simulated in silico conditions. Correlate ΔG (binding energy) with experimental ΔΔG values using linear regression (R² > 0.85 required) .
Contradiction Analysis & Reproducibility
Q. What methodologies address conflicting solubility data for this compound in polar aprotic solvents?
- Methodological Answer :
- Controlled Replication : Reproduce solubility tests in rigorously dried DMSO and DMF (Karl Fischer titration to confirm H₂O < 0.01%). Use dynamic light scattering (DLS) to detect aggregation, which may falsely lower solubility .
- Data Harmonization : Publish raw solubility curves (temperature vs. concentration) and solvent lot numbers. Recommend using IUPAC-recommended protocols for solvent purity reporting .
Data Presentation & Peer Review Compliance
Q. How should researchers report this compound’s synthetic and analytical data to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?
- Methodological Answer :
- Synthesis Section : Include detailed stoichiometry, reaction monitoring (TLC/Rf values), and purification steps (e.g., recrystallization solvent ratios). For reproducibility, provide exact gradients for HPLC .
- Supporting Information : Deposit raw NMR (FID files), HPLC chromatograms, and crystallographic data (if available) in public repositories (e.g., Zenodo). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
